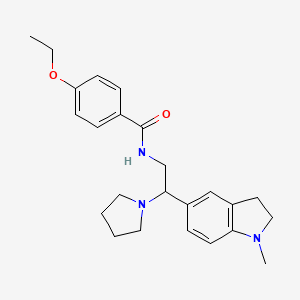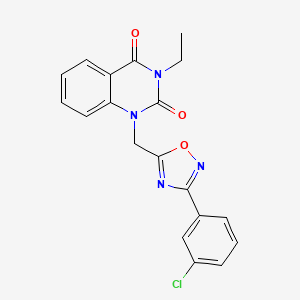![molecular formula C19H21N5O4S B2435744 1-[5-butyryl-3-methyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one CAS No. 903358-95-2](/img/structure/B2435744.png)
1-[5-butyryl-3-methyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They have been demonstrated to have a significant effect on the process of discovering new structures for pharmaceutical applications .
Synthesis Analysis
These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Scientific Research Applications
Synthesis Techniques
- Regio- and Diastereoselective Synthesis : An efficient, catalyst-free method for synthesizing related triazolothiadiazine derivatives has been developed. This process involves the reaction of 4-amino-[1,2,4]triazole-3-thiols with nitroepoxides, followed by dehydration to produce 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (Mohammadlou & Halimehjani, 2022).
Biological and Pharmaceutical Applications
- Antimicrobial Activity : Synthesized triazolothiadiazines have demonstrated significant in vitro antibacterial activity, particularly against Staphylococcus aureus. Some derivatives also showed cytotoxic activity against human cancer cell lines like Hep-G2 (Badr & Barwa, 2011).
- Antibacterial and Insecticidal Activities : Certain triazolothiadiazines were tested for their antibacterial and insecticidal effects. They displayed diverse levels of activity against bacterial strains and insects (Holla et al., 2006).
- Antimicrobial Agents : Triazolothiadiazines with different substituents showed marked inhibition of bacterial and fungal growth, suggesting potential as antimicrobial agents (Reddy et al., 2010).
Chemical Properties and Characterization
- Structural Characterization : The crystal structure of related compounds showed unique conformations and interactions, contributing valuable information to their chemical properties (Fun et al., 2011).
- Electrochemical Studies : Some derivatives were evaluated as copper corrosion inhibitors, demonstrating significant efficiency in electrochemical experiments and supported by Density Functional Theory (DFT) studies (Arshad et al., 2019).
properties
IUPAC Name |
1-[5-butanoyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-4-7-15(25)18-17(13-9-6-10-14(11-13)24(27)28)23(16(26)8-5-2)22-12(3)20-21-19(22)29-18/h6,9-11H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUDRXINIJJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2435661.png)

![Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435664.png)




![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride](/img/structure/B2435670.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one](/img/structure/B2435673.png)



